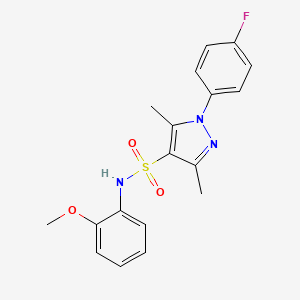
1-(4-fluorophenyl)-N-(2-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Fluorophenyl)-N-(2-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a pyrazole ring substituted with fluorophenyl, methoxyphenyl, and sulfonamide groups, which contribute to its unique chemical properties and potential biological activities.
準備方法
The synthesis of 1-(4-fluorophenyl)-N-(2-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of the fluorophenyl group: This step often involves the use of fluorobenzene derivatives in a nucleophilic aromatic substitution reaction.
Attachment of the methoxyphenyl group: This can be accomplished via electrophilic aromatic substitution using methoxybenzene derivatives.
Sulfonamide formation: The final step involves the reaction of the pyrazole derivative with sulfonyl chlorides under basic conditions to form the sulfonamide group.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
化学反応の分析
1-(4-Fluorophenyl)-N-(2-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Hydrolysis: Under acidic or basic conditions, the sulfonamide group can be hydrolyzed to form the corresponding sulfonic acid and amine.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(4-Fluorophenyl)-N-(2-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-(4-fluorophenyl)-N-(2-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in key biological processes, leading to its observed biological effects. For example, it may act as an inhibitor of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death or growth inhibition.
類似化合物との比較
1-(4-Fluorophenyl)-N-(2-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-N-(2-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide: This compound has a chlorine atom instead of a fluorine atom, which may affect its reactivity and biological activity.
1-(4-Fluorophenyl)-N-(2-hydroxyphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide: The presence of a hydroxy group instead of a methoxy group can influence its solubility and interaction with biological targets.
1-(4-Fluorophenyl)-N-(2-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide: The replacement of the sulfonamide group with a carboxamide group may alter its chemical properties and biological effects.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
特性
分子式 |
C18H18FN3O3S |
|---|---|
分子量 |
375.4 g/mol |
IUPAC名 |
1-(4-fluorophenyl)-N-(2-methoxyphenyl)-3,5-dimethylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C18H18FN3O3S/c1-12-18(13(2)22(20-12)15-10-8-14(19)9-11-15)26(23,24)21-16-6-4-5-7-17(16)25-3/h4-11,21H,1-3H3 |
InChIキー |
GZKGYIXKXJDTCC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)F)C)S(=O)(=O)NC3=CC=CC=C3OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(3,4-dimethoxyphenyl)methyl]-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11266526.png)
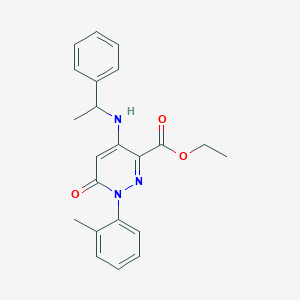
![N-(4-Ethylphenyl)-5-[2-oxo-2-(piperidin-1-YL)ethyl]thiophene-2-sulfonamide](/img/structure/B11266541.png)
![3-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-6-(tert-butylsulfonyl)pyridazine](/img/structure/B11266552.png)
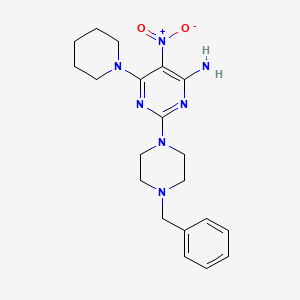
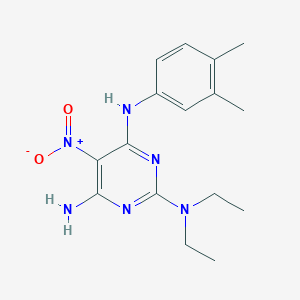
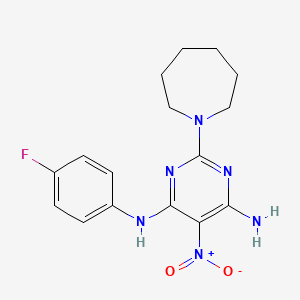
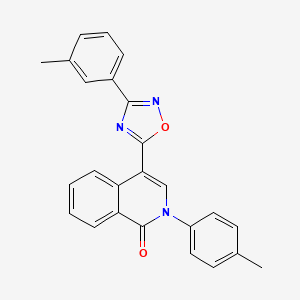
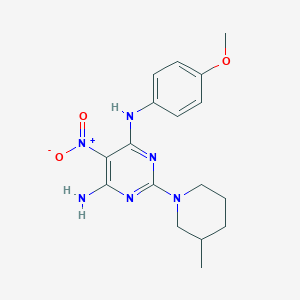
![N-cycloheptyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B11266585.png)
![3-(4-methoxyphenyl)-5,7-dimethyl-9-[(2-methylphenyl)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B11266593.png)
![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide](/img/structure/B11266597.png)
![4-(4-Fluorophenyl)-6-[4-(4-propylbenzenesulfonyl)piperazin-1-YL]pyrimidine](/img/structure/B11266607.png)

